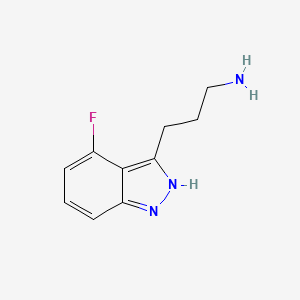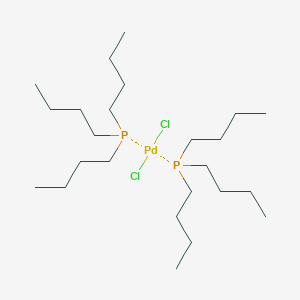
Bis(tributylphosphine)dichloropalladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tributylphosphine)dichloropalladium(II) is an organometallic compound that features palladium at its core, coordinated with two tributylphosphine ligands and two chloride ions. This compound is widely used in various catalytic processes, particularly in organic synthesis and cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(tributylphosphine)dichloropalladium(II) can be synthesized through the reaction of palladium(II) chloride with tributylphosphine in an appropriate solvent. The reaction typically proceeds as follows:
PdCl2+2PBu3→PdCl2(PBu3)2
where PBu represents tributylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods
In industrial settings, the production of bis(tributylphosphine)dichloropalladium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(tributylphosphine)dichloropalladium(II) is known for its versatility in catalyzing various types of reactions, including:
Oxidation: It can facilitate the oxidation of organic substrates.
Reduction: It can also act as a catalyst in reduction reactions.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
The compound is often used in combination with other reagents such as:
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), toluene, and dichloromethane.
Additives: Ligands like triphenylphosphine to enhance catalytic activity.
Major Products
The major products formed from reactions catalyzed by bis(tributylphosphine)dichloropalladium(II) include:
Aryl-aryl coupling products: Common in Suzuki-Miyaura and Stille coupling reactions.
Alkene derivatives: Formed in Heck reactions.
Alkyne derivatives: Resulting from Sonogashira coupling reactions.
Applications De Recherche Scientifique
Bis(tributylphosphine)dichloropalladium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules and polymers.
Biology: It plays a role in the development of bioactive compounds and pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which bis(tributylphosphine)dichloropalladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways include:
Oxidative addition: The palladium center inserts into a bond, forming a palladium complex.
Transmetalation: The transfer of an organic group from one metal to palladium.
Reductive elimination: The formation of the final product by the elimination of the palladium center.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(diphenylphosphino)ferrocene dichloropalladium(II)
Uniqueness
Bis(tributylphosphine)dichloropalladium(II) is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness allows it to catalyze certain reactions more efficiently or selectively compared to other palladium complexes.
Propriétés
Formule moléculaire |
C24H54Cl2P2Pd |
|---|---|
Poids moléculaire |
582.0 g/mol |
Nom IUPAC |
dichloropalladium;tributylphosphane |
InChI |
InChI=1S/2C12H27P.2ClH.Pd/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
PCANJRKXBGXLIH-UHFFFAOYSA-L |
SMILES canonique |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



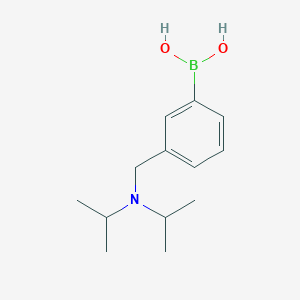

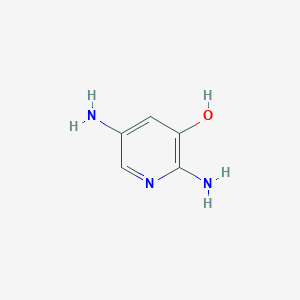
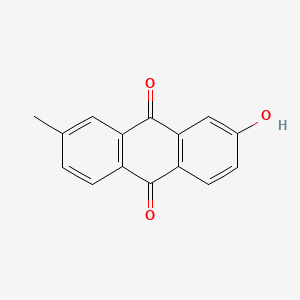
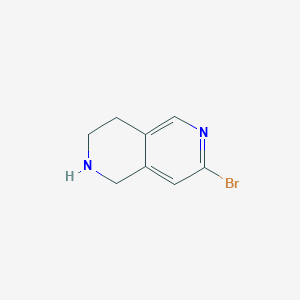
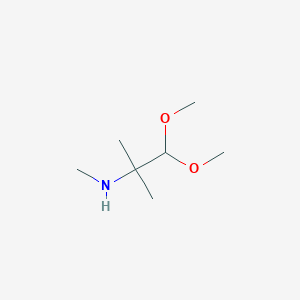

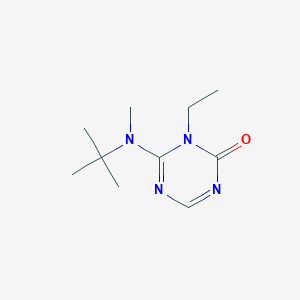
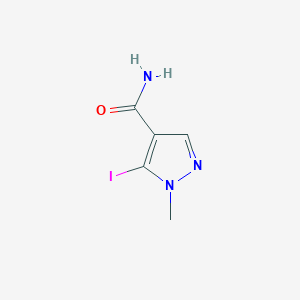
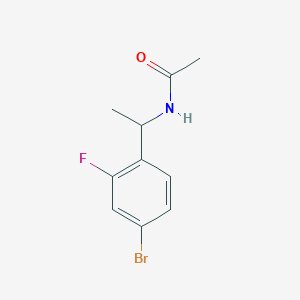
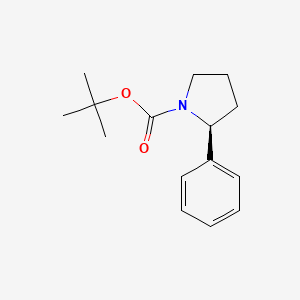
![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)
